An In-depth Technical Guide to D-Gluconic Acid, Delta-Lactone: Chemical Properties and Structure
An In-depth Technical Guide to D-Gluconic Acid, Delta-Lactone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of D-Gluconic acid, delta-lactone (GDL). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and established experimental methodologies.
Chemical and Physical Properties
D-Gluconic acid, delta-lactone, also known as gluconolactone, is a naturally occurring cyclic ester of D-gluconic acid.[1] It is a white, odorless, crystalline powder.[2][3] In aqueous solutions, it slowly hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones, which results in a gentle and progressive decrease in pH.[2][4] This property makes it a widely used acidulant in the food and pharmaceutical industries.[1][4]
The key quantitative chemical and physical properties of D-Gluconic acid, delta-lactone are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₆ | [5][6] |
| Molecular Weight | 178.14 g/mol | [2][7] |
| CAS Number | 90-80-2 | [2][5] |
| Melting Point | 150–153 °C (decomposes) | [2][8] |
| Solubility in Water | 59 g/100 mL at 20°C | [3][9] |
| Appearance | White crystalline powder | [2] |
| pKa | ~3.6 (for the resulting gluconic acid) | [10] |
| Optical Rotation [α]D²⁰ | +65° (in water, initial) | [9] |
Molecular Structure
D-Gluconic acid, delta-lactone is the 1,5-intramolecular ester of D-gluconic acid, forming a six-membered ring (a pyranose-like structure). The systematic IUPAC name is (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one.[2]
The key structural identifiers are provided in the table below.
| Identifier | Value | References |
| SMILES | C([C@@H]1--INVALID-LINK--O1)O)O">C@HO)O | [2] |
| InChI | InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | [2] |
| InChIKey | PHOQVHQSTUBQQK-SQOUGZDYSA-N | [2] |
Hydrolysis of D-Gluconic Acid, Delta-Lactone
A primary characteristic of GDL is its hydrolysis in water to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.[2] This reaction is responsible for the gradual acidification of the solution. The rate of hydrolysis is influenced by temperature and pH, with higher temperatures and alkaline conditions accelerating the process.[2][3]
Caption: Equilibrium between D-Gluconic acid, delta-lactone and D-Gluconic acid in water.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization and analysis of D-Gluconic acid, delta-lactone are provided below.
Assay of D-Gluconic Acid, Delta-Lactone (Titrimetric Method)
This method determines the purity of a GDL sample.
Principle: GDL is hydrolyzed with a known excess of sodium hydroxide (B78521). The unreacted sodium hydroxide is then back-titrated with a standard acid.
Procedure:
-
Accurately weigh approximately 0.6 g of the GDL sample.
-
Dissolve the sample in 50 mL of 0.1 N sodium hydroxide solution.
-
Allow the solution to stand for 20 minutes to ensure complete hydrolysis of the lactone.
-
Add 3 drops of phenolphthalein (B1677637) indicator.
-
Titrate the excess sodium hydroxide with 0.1 N sulfuric acid until the pink color disappears.
-
Perform a blank titration with 50 mL of 0.1 N sodium hydroxide.
-
Calculate the percentage of GDL in the sample. Each mL of 0.1 N sodium hydroxide consumed is equivalent to 17.81 mg of C₆H₁₀O₆.[8]
Gas Chromatography (GC) for the Determination in Foods
This method is used for the quantitative analysis of GDL in food matrices.
Principle: The sample is extracted, and GDL is separated and derivatized to a volatile trimethylsilyl (B98337) (TMS) derivative, which is then analyzed by gas chromatography.
Procedure:
-
Sample Preparation: Homogenize the food sample with water at 60-70°C and filter.
-
Purification: Buffer the filtrate to pH 10 and pass it through a QAE-Sephadex A25 column. Wash the column with water and then elute the GDL with 0.1N HCl.
-
Derivatization: Evaporate an aliquot of the eluate to dryness. Add pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) and allow to react at room temperature to form the TMS derivative of GDL.
-
GC Analysis:
-
Column: 2% OV-17 on a suitable support.
-
Oven Temperature: 180°C.
-
Injector and Detector Temperature: As appropriate for the instrument.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification: Compare the peak area of the GDL-TMS derivative in the sample to that of a standard curve prepared from known concentrations of GDL.[11]
Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone
This is a specific method for the quantification of D-gluconic acid and, after hydrolysis, D-glucono-δ-lactone.
Principle: D-gluconic acid is phosphorylated to D-gluconate-6-phosphate by ATP in the presence of the enzyme gluconate kinase. The D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate with the formation of NADPH, catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm. To measure GDL, it is first hydrolyzed to gluconic acid under alkaline conditions.
Procedure:
-
Sample Preparation:
-
Dilute clear liquid samples to a concentration of 0.06 to 0.6 g/L of D-gluconate.
-
For solid or semi-solid samples, homogenize with water, extract, filter, and dilute as necessary.
-
For GDL determination, adjust the sample solution to pH 10-11 with 2 M KOH and incubate for 5-10 minutes at room temperature to ensure complete hydrolysis.
-
-
Assay:
-
Pipette the sample solution, a blank (water), and a standard solution into separate cuvettes.
-
Add a buffer solution containing triethanolamine, NADP+, and ATP.
-
Add the 6-phosphogluconate dehydrogenase enzyme solution.
-
Mix and read the initial absorbance (A1) at 340 nm after the reaction has stopped.
-
Start the reaction by adding the gluconate kinase enzyme solution.
-
Mix and read the final absorbance (A2) at 340 nm after the reaction is complete (approximately 5-10 minutes).
-
-
Calculation: The concentration of D-gluconic acid is proportional to the change in absorbance (A2 - A1).[2]
Spectroscopic Analysis
4.4.1. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the GDL molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups, the ester carbonyl (C=O) group within the lactone ring, and C-O stretching vibrations. A reference IR spectrum for D-Gluconic acid, δ-lactone can be found in the NIST Chemistry WebBook.
4.4.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of GDL will result in fragmentation of the molecule. The resulting mass spectrum, showing the mass-to-charge ratio of the fragments, can be used for structural elucidation and confirmation. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for D-Gluconic acid, δ-lactone.
4.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of GDL. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its stereochemistry and conformation in solution. NMR can also be used for quantitative analysis.[10]
Safety and Handling
D-Gluconic acid, delta-lactone is generally recognized as safe (GRAS) for use in food. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid the formation of dust.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water.[11]
This guide provides a foundational understanding of the chemical properties and structure of D-Gluconic acid, delta-lactone, supported by established experimental protocols. For further details, the cited references should be consulted.
References
- 1. researchgate.net [researchgate.net]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. Gluconolactone [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. ygeia.cl [ygeia.cl]
- 7. m.youtube.com [m.youtube.com]
- 8. fao.org [fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas chromatographic determination of glucono-delta-lactone in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Gluconic acid, δ-lactone [webbook.nist.gov]
